![molecular formula C28H46HgO4 B14287760 Bis{3-[(2-cyclohexylpropan-2-yl)peroxy]-3-methylbut-1-yn-1-yl}mercury CAS No. 116507-89-2](/img/structure/B14287760.png)
Bis{3-[(2-cyclohexylpropan-2-yl)peroxy]-3-methylbut-1-yn-1-yl}mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis{3-[(2-cyclohexylpropan-2-yl)peroxy]-3-methylbut-1-yn-1-yl}mercury is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of mercury bonded to two peroxyalkyl groups, which are further substituted with cyclohexyl and methyl groups. The compound’s molecular formula is C19H34HgO4, and it has a molecular weight of approximately 647.2627 daltons .
Méthodes De Préparation
The synthesis of Bis{3-[(2-cyclohexylpropan-2-yl)peroxy]-3-methylbut-1-yn-1-yl}mercury typically involves the reaction of mercury salts with the corresponding peroxyalkyl precursors. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods may involve the use of specialized equipment to handle the reactive intermediates and to purify the final product .
Analyse Des Réactions Chimiques
Bis{3-[(2-cyclohexylpropan-2-yl)peroxy]-3-methylbut-1-yn-1-yl}mercury undergoes various types of chemical reactions, including:
Oxidation: The peroxy groups in the compound can undergo oxidation reactions, leading to the formation of different oxidation products.
Reduction: The mercury center can be reduced under specific conditions, resulting in the formation of mercury-containing byproducts.
Substitution: The compound can participate in substitution reactions where the peroxy groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Bis{3-[(2-cyclohexylpropan-2-yl)peroxy]-3-methylbut-1-yn-1-yl}mercury has several scientific research applications, including:
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding the interactions of peroxy compounds with biological systems.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, especially in the development of new drugs with peroxy functionalities.
Mécanisme D'action
The mechanism by which Bis{3-[(2-cyclohexylpropan-2-yl)peroxy]-3-methylbut-1-yn-1-yl}mercury exerts its effects involves the interaction of its peroxy groups with various molecular targets. These interactions can lead to the formation of reactive oxygen species, which can further react with other molecules. The mercury center in the compound can also participate in coordination chemistry, forming complexes with other ligands and influencing the compound’s reactivity .
Comparaison Avec Des Composés Similaires
Similar compounds to Bis{3-[(2-cyclohexylpropan-2-yl)peroxy]-3-methylbut-1-yn-1-yl}mercury include other peroxyalkyl mercury compounds, such as:
Bis(2-cyclohexylpropan-2-yl)peroxy carbonate: This compound has a similar peroxyalkyl structure but differs in the presence of a carbonate group instead of mercury.
Bis(3-methylbut-1-yn-1-yl)mercury: This compound shares the mercury and alkynyl groups but lacks the peroxy and cyclohexyl substitutions.
The uniqueness of this compound lies in its specific combination of peroxy, cyclohexyl, and mercury functionalities, which confer distinct reactivity and applications.
Propriétés
Numéro CAS |
116507-89-2 |
|---|---|
Formule moléculaire |
C28H46HgO4 |
Poids moléculaire |
647.3 g/mol |
Nom IUPAC |
bis[3-(2-cyclohexylpropan-2-ylperoxy)-3-methylbut-1-ynyl]mercury |
InChI |
InChI=1S/2C14H23O2.Hg/c2*1-6-13(2,3)15-16-14(4,5)12-10-8-7-9-11-12;/h2*12H,7-11H2,2-5H3; |
Clé InChI |
AFOUGOJILVOCBF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#C[Hg]C#CC(C)(C)OOC(C)(C)C1CCCCC1)OOC(C)(C)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


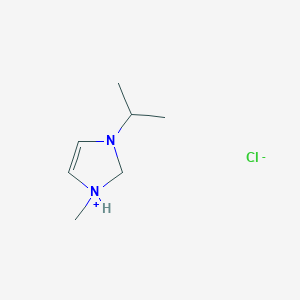
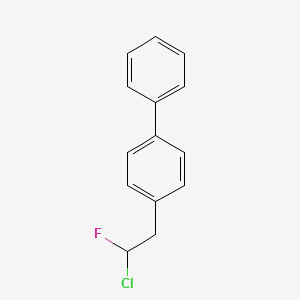
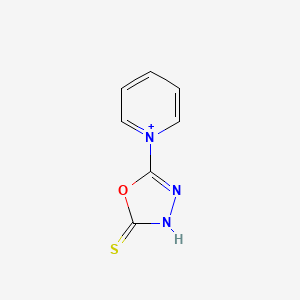
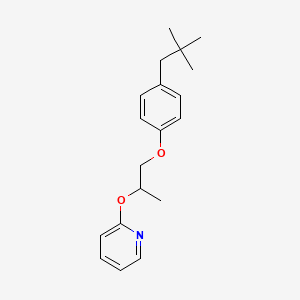
![3,3',3''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde](/img/structure/B14287723.png)
![2-[(Dipropylamino)methyl]-3-pentadecylphenol](/img/structure/B14287728.png)
![5,5-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-2-en-1-ol](/img/structure/B14287736.png)
![N-Methyl-N-phenyl-N'-[(1,2,5-thiadiazol-3-yl)methyl]urea](/img/structure/B14287741.png)

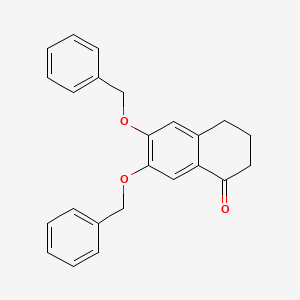
![1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14287755.png)
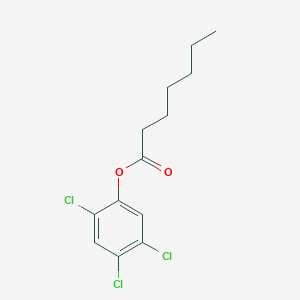

![[(Cyclohex-2-en-1-ylidene)methyl]benzene](/img/structure/B14287767.png)
